1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one is an organic compound with the molecular formula C8H5F3OS It is characterized by the presence of a trifluoromethyl group and a thienyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione
- 2-Thenoyltrifluoroacetone
- 1,1,1-Trifluoro-5-thiophen-2-ylpentane-2,4-dione
Uniqueness
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one is unique due to its specific combination of a trifluoromethyl group and a thienyl group attached to a butenone backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5F3OS |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H/b4-3+ |
InChI Key |
PLFWJGKAWSDIQO-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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